2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their diverse pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties
Mechanism of Action
The pharmacokinetics of such compounds generally involve absorption from the gastrointestinal tract, distribution throughout the body, metabolism mainly in the liver, and excretion in urine . The exact ADME properties can vary depending on the specific compound and its chemical structure.
The action of these compounds can be influenced by various environmental factors, including the presence of other drugs, the user’s age, liver function, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a substituted benzene derivative with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by others, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying benzodiazepine chemistry.
Biology: It is investigated for its potential biological activities, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-3,5-dihydro-1H-1,5-benzodiazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)6-10(15)13-9-5-7(11(16)17)3-4-8(9)14-12/h3-5,14H,6H2,1-2H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABQNYUTXYZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C(N1)C=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.